1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
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Overview
Description
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a hydroxymethyl group attached to an oxolan ring
Preparation Methods
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid involves several steps. One common synthetic route includes the reaction of a pyrimidine derivative with a hydroxymethyl oxolan compound under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in biochemical pathways and interactions with enzymes. In medicine, it is investigated for its potential therapeutic effects, including antiviral and anticancer properties. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with DNA replication, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid can be compared with similar compounds such as uridine and thymidine. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific structure and the resulting properties that make it valuable for various applications.
Properties
Molecular Formula |
C10H12N2O7 |
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Molecular Weight |
272.21 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6-,7-/m1/s1 |
InChI Key |
GAGYTXTVUMXAOC-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O |
Origin of Product |
United States |
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